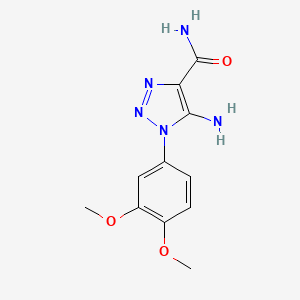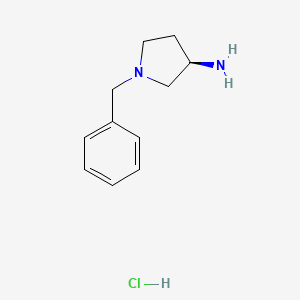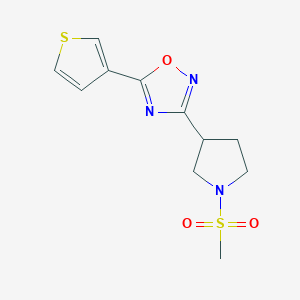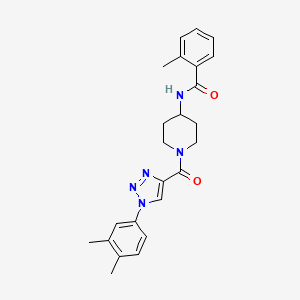
5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The presence of the amino group (-NH2) and carboxamide group (-CONH2) suggests that this compound could exhibit properties typical of amines and amides, such as the ability to participate in hydrogen bonding and potentially act as a weak base .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached dimethoxyphenyl and carboxamide groups . The electron-donating methoxy groups could potentially influence the electronic properties of the phenyl ring .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry or as scaffolds in medicinal chemistry . The specific reactivity of this compound would likely depend on the nature of the substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (amino and carboxamide) could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to synthesize a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which is pivotal for preparing collections of peptidomimetics and biologically active compounds based on the triazole scaffold. This approach is designed to overcome the limitations imposed by the Dimroth rearrangement, ensuring complete regiocontrol in the cycloaddition process. The synthesized amino acids were utilized to create triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's versatility in generating biologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Intramolecular Cyclization to Diazepines
Kemskiy et al. (2018) explored the chemical reactivity of 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, subjecting them to intramolecular cyclization in formic acid to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines. These compounds were further modified to produce 5-thio-functionalized derivatives, indicating a pathway for diversifying the structural and functional attributes of triazole-based compounds (Kemskiy, Syrota, Bol’but, Dorokhov, & Vovk, 2018).
Polyazaheterocyclic Compounds and Dimroth Rearrangements
Research by Sutherland and Tennant (1971) delved into the chemistry of polyazaheterocyclic compounds, specifically focusing on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles. This study highlighted the compound's structural transformations and their implications for synthesizing v-triazolo[4,5-d]pyrimidines, expanding the understanding of its chemical behavior and potential applications in creating novel compounds (Sutherland & Tennant, 1971).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo derivatives have been reported to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdk2, it could be inferred that the compound may affect cell cycle-related pathways .
Result of Action
Based on the potential inhibition of cdk2, it could be inferred that the compound may affect cell cycle progression, potentially leading to the inhibition of cell proliferation .
Safety and Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .
Propiedades
IUPAC Name |
5-amino-1-(3,4-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-4-3-6(5-8(7)19-2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHHZHFMRMRGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)






![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)


![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)
